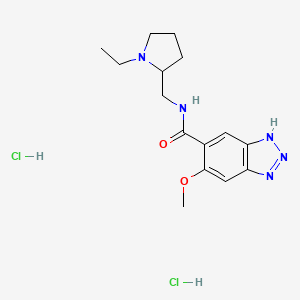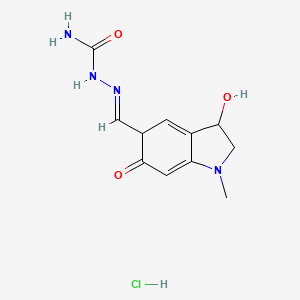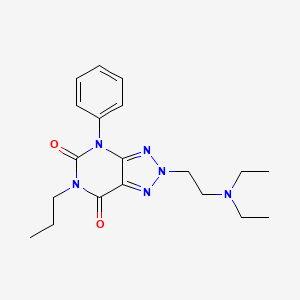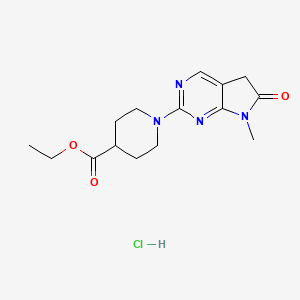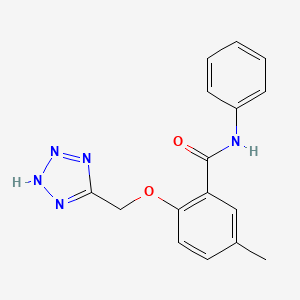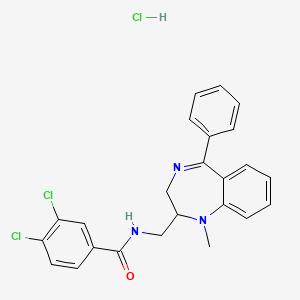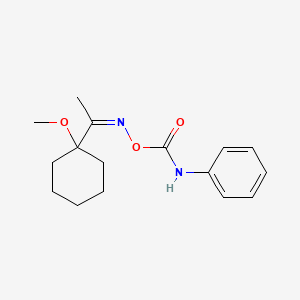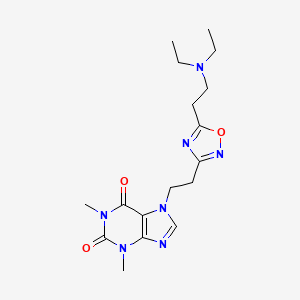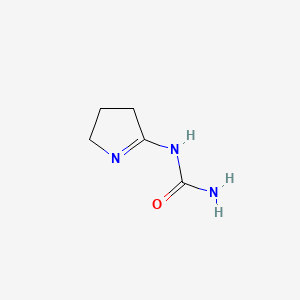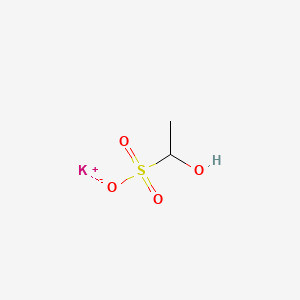
Monopotassium 1-hydroxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopotassium 1-hydroxyethanesulfonate is an organic compound with the molecular formula C2H5O4S.K. It is a potassium salt of 1-hydroxyethanesulfonic acid and is known for its various applications in scientific research and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium 1-hydroxyethanesulfonate can be synthesized through the neutralization of 1-hydroxyethanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction mixture is subjected to filtration and purification steps to obtain the pure compound. Advanced techniques such as crystallization and drying are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Monopotassium 1-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or thiol groups.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinates, thiols.
Substitution Products: Ethers, esters.
Scientific Research Applications
Monopotassium 1-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of monopotassium 1-hydroxyethanesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Monopotassium 1-hydroxyethanesulfonate can be compared with other similar compounds such as:
Monopotassium phosphate: Both compounds are potassium salts, but monopotassium phosphate is primarily used as a fertilizer and buffering agent.
Sodium 1-hydroxyethanesulfonate: Similar in structure but with sodium as the counterion, affecting its solubility and reactivity.
Potassium methanesulfonate: Another sulfonate compound with different alkyl chain length, influencing its chemical properties and applications.
This compound stands out due to its unique combination of sulfonate and hydroxyl groups, making it versatile for various applications in research and industry.
Properties
CAS No. |
4445-75-4 |
|---|---|
Molecular Formula |
C2H5KO4S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
potassium;1-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S.K/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |
InChI Key |
AVBIPZKMPOZZTO-UHFFFAOYSA-M |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


